{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of cyclopenta[d]pyrimidine. Cyclopenta[d]pyrimidine is a bicyclic compound consisting of a pyrimidine ring fused with a cyclopentane ring .
Synthesis Analysis
The synthesis of cyclopenta[d]pyrimidine derivatives can be complex and depends on the specific substituents on the pyrimidine ring .Molecular Structure Analysis
The molecular structure of cyclopenta[d]pyrimidine derivatives can be analyzed using techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving cyclopenta[d]pyrimidine derivatives can vary widely depending on the specific substituents on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclopenta[d]pyrimidine derivatives can be determined using various analytical techniques .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine involves the reaction of 4-chloro-5,6,7,8-tetrahydroquinazoline with hydrazine hydrate in the presence of a base.", "Starting Materials": [ "4-chloro-5,6,7,8-tetrahydroquinazoline", "hydrazine hydrate", "base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-chloro-5,6,7,8-tetrahydroquinazoline in a suitable solvent (such as ethanol or methanol).", "Step 2: Add hydrazine hydrate to the solution and stir for several hours at room temperature.", "Step 3: Add a base (such as sodium hydroxide or potassium hydroxide) to the reaction mixture and stir for several more hours.", "Step 4: Filter the resulting solid and wash with a suitable solvent (such as ethanol or methanol).", "Step 5: Dry the product under vacuum to obtain {5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}hydrazine as a white solid." ] } | |
299441-29-5 | |
Molekularformel |
C7H10N4 |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C7H10N4/c8-11-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3,8H2,(H,9,10,11) |
InChI-Schlüssel |
AOGJNYYOBSGSRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N=CN=C2NN |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.